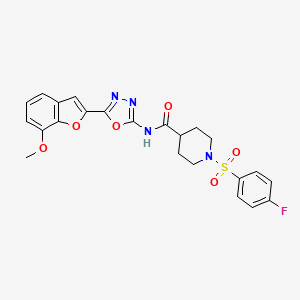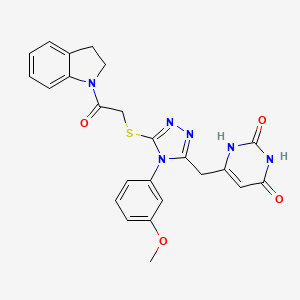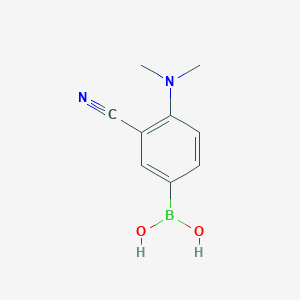
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a photoactivatable amino acid that can be used to study protein structure and dynamics.
Applications De Recherche Scientifique
Pharmacological and Behavioral Profile of Novel Compounds
Role in Binge Eating : A study by Piccoli et al. (2012) discussed the role of orexin receptors in compulsive food consumption and binge eating. It explored the effects of various antagonists, including GSK1059865, a compound structurally related to N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Selective 5-HT2A Receptor Inverse Agonist : A study by Vanover et al. (2006) investigated ACP-103, a compound related to the chemical . It acts as a 5-HT2A receptor inverse agonist, suggesting potential applications in treating disorders related to this receptor.
Metabolism of Related Compounds : The metabolism of LY654322, a growth hormone secretagogue structurally similar to N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, was studied by Borel et al. (2011). This research provides insights into the metabolic pathways and potential biological effects of related compounds.
Synthesis of Di- and Mono-Oxalamides : Mamedov et al. (2016) presented a novel method for synthesizing oxalamides, which are structurally related to the compound . This could have implications for the synthesis and potential applications of N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.
Orexin-1 Receptor Antagonists : Research by Bonaventure et al. (2015) on orexin-1 receptor antagonists, like GSK-1059865, suggests potential applications in treating disorders associated with stress or hyperarousal states.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19-8-6-11(7-9-19)10-17-14(20)15(21)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVRBNTOKJIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)
![N-(4-ethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2930221.png)








![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)